molecular formula C17H14O6 B14310199 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy- CAS No. 110420-64-9

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-

Cat. No.: B14310199
CAS No.: 110420-64-9
M. Wt: 314.29 g/mol
InChI Key: ROKZASJLKLOOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one is a naturally occurring compound found in soybeans and other legumes. It belongs to a class of compounds known as isoflavones, which are phytoestrogens with potential health benefits. This compound is known for its antioxidant properties and its ability to modulate various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic precursors under acidic or basic conditions. For example, the Pechmann condensation method can be used, where phenolic compounds react with β-ketoesters in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, modulate hormone levels, and exhibit antioxidant activity by scavenging free radicals. The compound also influences signaling pathways involved in cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl and methoxy groups contribute to its potent antioxidant activity and its ability to modulate various biological processes.

Properties

CAS No.

110420-64-9

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-13-7-12(19)16(22-2)17-14(13)15(20)11(8-23-17)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3

InChI Key

ROKZASJLKLOOCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.